

Technical Guide: Structural Elucidation of Calcium Guaiacosulfonate

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Compound of Interest

Compound Name: *Calcium guaiacosulfonate*

Cat. No.: *B13816172*

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Executive Summary: The Isomeric Challenge

Calcium Guaiacosulfonate (Calcium bis(3-hydroxy-4-methoxybenzenesulfonate) or its isomers) is a mucolytic and expectorant agent. In pharmaceutical synthesis, the sulfonation of guaiacol (2-methoxyphenol) is not strictly regioselective, leading to a mixture of isomers.

The core challenge in structural elucidation is distinguishing between the 4-sulfonate (para to hydroxyl) and the 5-sulfonate (para to methoxy) isomers. While the 4-isomer is often the predominant pharmacopoeial standard (e.g., in Potassium Guaiacolsulfonate monographs), commercial synthesis conditions can yield significant quantities of the 5-isomer.

This guide provides a self-validating workflow to definitively characterize the chemical structure, isomeric purity, and salt stoichiometry of **Calcium Guaiacosulfonate**.

Chemical Identity & Synthesis Logic

The Molecule[1]

- Chemical Name: Calcium bis(4-hydroxy-3-methoxybenzenesulfonate) [Isomer A] or Calcium bis(3-hydroxy-4-methoxybenzenesulfonate) [Isomer B].
- Molecular Formula:
- Molecular Weight: ~446.47 g/mol (Anhydrous)

Regioselectivity in Synthesis

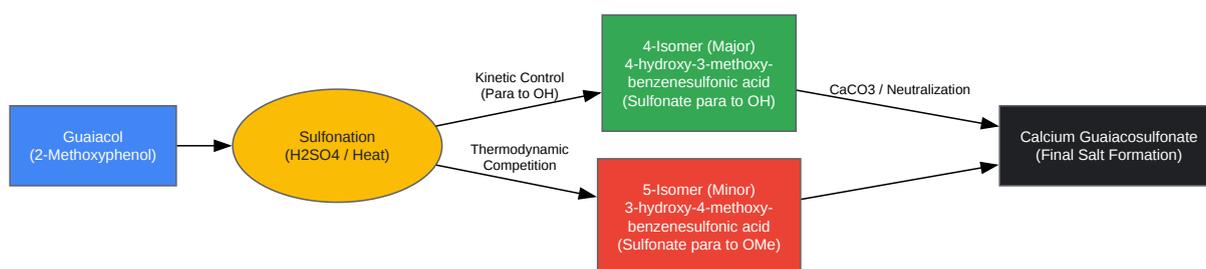
The sulfonation of guaiacol is governed by the directing effects of the Hydroxyl (-OH) and Methoxy (-OCH

) groups. Both are ortho/para directors, but the -OH group is a stronger activator.

- Position 4 (Para to OH): The kinetically favored position. The -OH group directs electrophilic substitution here. This results in the 4-isomer (4-hydroxy-3-methoxybenzenesulfonic acid).
- Position 5 (Para to OMe): The -OCH group directs here. This results in the 5-isomer (3-hydroxy-4-methoxybenzenesulfonic acid).
- Position 3 & 6: Steric hindrance usually prevents significant substitution between the functional groups (Pos 3) or ortho to the OH (Pos 6) under standard conditions.

Visualization: Synthesis & Isomerism

The following diagram illustrates the reaction pathway and the resulting isomeric structures.



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Figure 1: Reaction pathway showing the divergence into 4- and 5-sulfonate isomers during synthesis.

Structural Elucidation Workflow

To confirm the structure and isomeric ratio, a multi-modal approach is required. The following protocol prioritizes NMR as the definitive qualitative tool.

Step 1: Nuclear Magnetic Resonance (NMR)

H-NMR is the only method capable of rapidly quantifying the ratio of 4-isomer to 5-isomer without separation.

Mechanism of Differentiation: The substitution pattern on the benzene ring alters the coupling constants (

) and chemical environment of the remaining three aromatic protons.

Feature	4-Isomer (Sulfonate @ 4)	5-Isomer (Sulfonate @ 5)
Structure	1-OH, 2-OMe, 4-SO H	1-OH, 2-OMe, 5-SO H
Proton Positions	H-3, H-5, H-6	H-3, H-4, H-6
Coupling Pattern	H-5/H-6: Ortho coupling (, Hz)H-3: Isolated singlet ()	H-3/H-4: Ortho coupling (, Hz)H-6: Isolated singlet ()
Key Distinction	The isolated singlet (H-3) is located between the OMe and SO H groups. ^{[1][2][3][4][5][6][7][8][9]}	The isolated singlet (H-6) is located between the OH and SO H groups.

Experimental Protocol:

- Solvent: Dissolve 10 mg of sample in (Deuterium Oxide).
- Reference: Use TSP (trimethylsilylpropanoic acid) as internal standard (

).

- Acquisition: Acquire

¹H spectrum (400 MHz or higher).

- Analysis: Integrate the aromatic region (6.5 – 7.5 ppm). Calculate the ratio of the "isolated singlet" integrals to determine isomeric purity.

Step 2: UV-Vis Spectroscopy (pH Shift Study)

The acidity of the phenolic hydroxyl group differs between isomers due to the electron-withdrawing nature of the sulfonate group.

- Rationale: In the 4-isomer, the sulfonate is para to the hydroxyl group. Through resonance, it strongly stabilizes the phenolate anion, leading to a lower pKa (~8.74).
- Observation: Upon shifting from neutral (pH 6) to alkaline (pH 12) conditions, the 4-isomer exhibits a distinct bathochromic shift (red shift) and hyperchromic effect compared to the 5-isomer (pKa ~9.16), where the sulfonate is meta and resonance stabilization is weaker.

Step 3: Mass Spectrometry (LC-MS)

While MS cannot easily distinguish regioisomers directly, it confirms the molecular weight and the calcium stoichiometry.

- Mode: Negative Ion Mode (ESI-).

- Target Ion:

203.0 (Deprotonated Guaiacolsulfonate anion

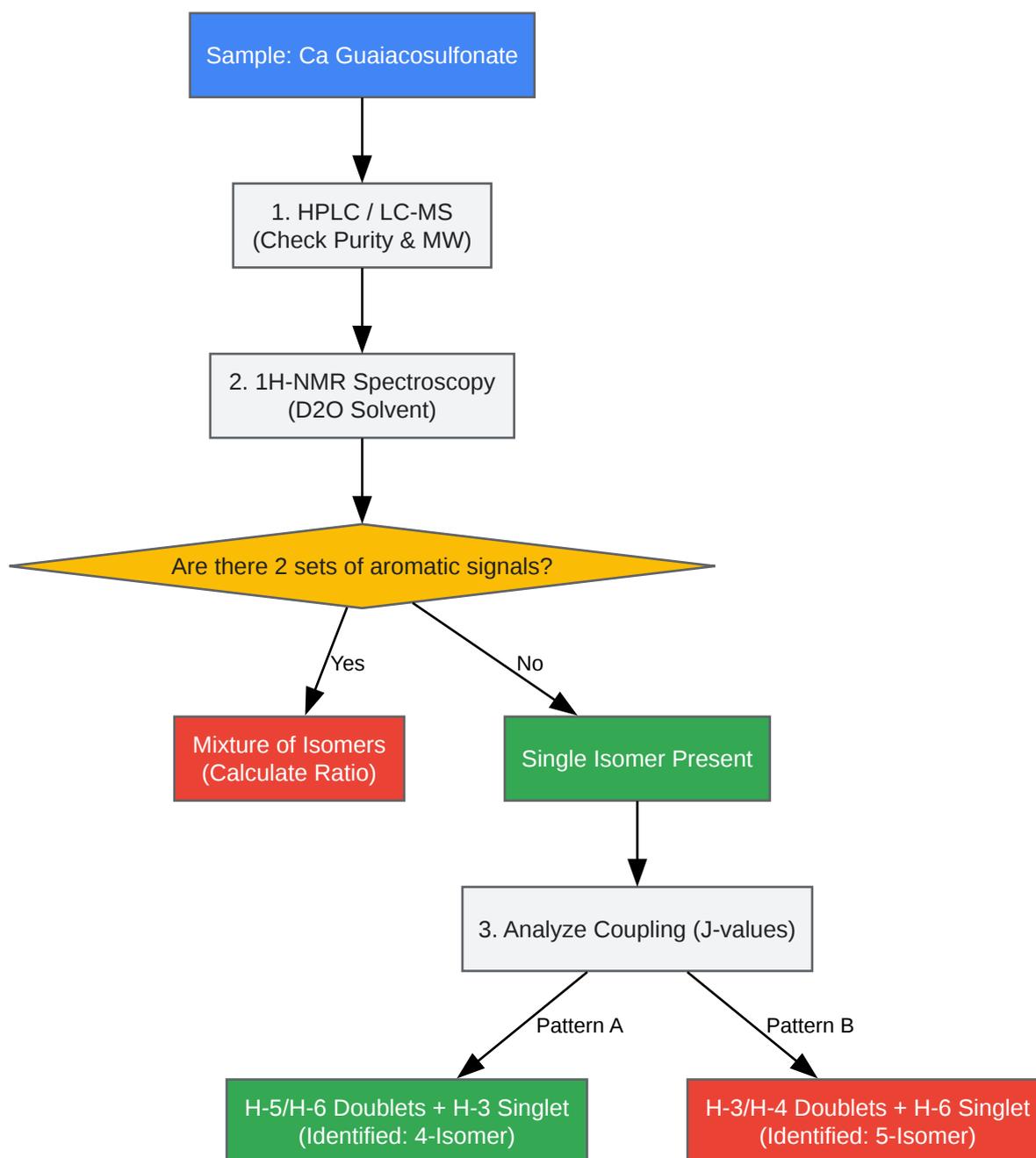
).

- Calcium Confirmation: Positive mode will show cluster ions or the presence of

adducts, though elemental analysis (complexometric titration) is preferred for calcium quantification.

Decision Logic for Quality Control

The following flowchart outlines the logic for accepting or rejecting a batch based on structural elucidation data.



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Figure 2: Analytical workflow for determining isomeric identity and purity.

Summary of Key Data Points

Parameter	Specification / Typical Value	Method
Appearance	White to off-white crystalline powder	Visual
Identification A	Positive for Calcium	Flame Test / Oxalate ppt
Identification B	Positive for Sulfonate	Barium Chloride ppt (after fusion)
UV Absorption	shifts in 0.1 N NaOH vs 0.1 N HCl	UV-Vis Spectrophotometry
Major Isomer	4-hydroxy-3-methoxybenzenesulfonate	H-NMR
Water Content	3.0% – 5.0% (Hemihydrate/Monohydrate range)	Karl Fischer

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